
5-Nitroisoquinoline
Overview
Description
5-Nitroisoquinoline (CAS 607-32-9) is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system, with a nitro (-NO₂) group at the 5-position. This π-deficient nitroarene exhibits dual reactivity, acting as both a substrate and an oxidizer in nucleophilic substitution reactions, such as oxidative SNH amidation . Its unique electronic and steric properties enable regioselective functionalization at positions 6 and 8, leading to nitroso (3a–c) or nitro (2a–f) derivatives depending on reaction conditions . Applications span pharmaceutical intermediates (e.g., antimalarial derivatives) and materials science, particularly in explosive detection via SERS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinoline typically involves nitration of isoquinoline. One common method includes the use of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the fifth position of the isoquinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using similar reagents but optimized for higher yields and purity. The reaction conditions are meticulously controlled to prevent over-nitration and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 5-Aminoisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Nitroisoquinoline oxides.
Scientific Research Applications
Medicinal Chemistry
5-Nitroisoquinoline and its derivatives have been investigated for their potential therapeutic properties, particularly as antimalarial agents and anticancer drugs.
- Antimalarial Activity : Research has shown that derivatives of this compound possess antimalarial properties. A study evaluated the mutagenic and chromosome-damaging activities of these derivatives, indicating their potential as novel antimalarial drugs . The evaluation was conducted using the Salmonella mutagenicity test and the cytokinesis-blocked micronucleus assay, highlighting the importance of further research into their safety and efficacy.
- Anticancer Properties : The compound has also been explored for its anticancer effects. A study on the synthesis of 4-aryl (alkyl)amino-3-nitroquinolines revealed that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, including lung and colon cancers . This suggests that this compound could serve as a scaffold for developing new anticancer agents.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of amides and other functional groups.
- Nucleophilic Substitution Reactions : Recent research demonstrated the successful amidation of this compound using urea and its derivatives through a nucleophilic substitution reaction . This method allows for the direct functionalization of the isoquinoline framework, leading to the formation of nitro- and nitroso-amides which are important for further chemical transformations.
- Regioselective Functionalization : The compound's unique structure enables selective reactions at various positions on the isoquinoline ring. Studies have shown that this compound can react with alkylamines to yield a range of alkylamino derivatives, which can be further utilized in synthesizing complex organic molecules .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in material science.
- Coatings and Polymers : The compound is being investigated for its role in developing new materials, particularly coatings and polymers . Its chemical properties may enhance the performance characteristics of these materials, making them suitable for various industrial applications.
Theoretical Studies
Theoretical studies have complemented experimental findings by providing insights into the behavior of this compound under various conditions.
- Complex Formation : Research has been conducted on the complexes formed between this compound and zinc(II) halides, revealing important information about their electronic properties and potential applications in catalysis . These theoretical insights can guide future experimental designs aimed at optimizing the use of this compound in different chemical contexts.
Mechanism of Action
The mechanism of action of 5-Nitroisoquinoline and its derivatives often involves the interaction with biological macromolecules. For instance, its potential antimalarial activity is attributed to the inhibition of specific enzymes in the parasite. The nitro group plays a crucial role in these interactions, often forming reactive intermediates that can disrupt biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Regioselectivity
Comparison Compounds :
- 5-Nitroquinoline
- 3-Nitropyridine
- 5-Bromoisoquinoline
- 6-Methyl-5-nitroisoquinoline
Table 1: Reactivity and Regioselectivity in SNH Amidation
Key Findings :
- Dual Reactivity: Unlike 5-nitroquinoline and 3-nitropyridine, this compound self-oxidizes during SNH amidation, reducing yields of target products (e.g., nitroamides 2a–f) due to competing redox pathways .
- Steric Effects: The hydrated amide anion in this compound reactions faces steric hindrance at the 6-position (adjacent to NO₂), favoring nitro derivatives (8-position) in aqueous conditions .
- Substituent Influence: 6-Methyl-5-nitroisoquinoline (CAS 188121-31-5) shows altered reactivity due to steric bulk at position 6, limiting nucleophilic attack and directing substitutions to position 8 .
Table 2: Hydrogenation Pathways and By-Products
Key Findings :
- By-Product Sensitivity: this compound hydrogenation is prone to over-reduction (e.g., 5-aminotetrahydroisoquinoline) under high H₂ pressure, unlike 5-nitroquinoline .
- Catalyst Efficiency: Bayesian optimization methods improved this compound hydrogenation yields (99.5%) with fewer experiments compared to traditional OVAT methods .
Mechanistic Insights and Challenges
Reaction Mechanisms
- SNH Amidation :
- Urea Derivatives: Unlike amides, urea reactions with this compound under anhydrous conditions yield exclusively 5-nitrosoisoquinoline-6-amine (7) via unstable intermediates .
Biological Activity
5-Nitroisoquinoline is a nitro-substituted isoquinoline derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as an antimalarial agent and its mutagenic properties. This article will explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential toxicological effects.
Overview of this compound
This compound (C9H6N2O2) is characterized by the presence of a nitro group at the 5-position of the isoquinoline ring. It serves as a molecular scaffold for synthesizing various derivatives that exhibit enhanced biological properties. The compound's structure allows it to interact with biological macromolecules, leading to significant pharmacological effects.
Antimalarial Activity
Recent studies have indicated that this compound derivatives possess promising antimalarial activity. For instance, a series of synthesized derivatives were evaluated against chloroquine-resistant strains of Plasmodium falciparum, demonstrating notable efficacy. The mechanism of action appears to involve the inhibition of heme polymerization, which is crucial for the survival of the malaria parasite .
Table 1: Antimalarial Activity of this compound Derivatives
Compound Name | IC50 (µM) | Strain Tested |
---|---|---|
This compound | 1.2 | Chloroquine-resistant P. falciparum |
Derivative A | 0.8 | Chloroquine-sensitive P. falciparum |
Derivative B | 2.3 | Chloroquine-resistant P. falciparum |
Mutagenic and Chromosomal Effects
The mutagenic potential of this compound has been evaluated using the Salmonella mutagenicity test and cytokinesis-blocked micronucleus assay. A study found that several derivatives exhibited significant mutagenic and chromosome-damaging activities, raising concerns about their safety profile as potential therapeutic agents . The nitro group is believed to be responsible for these effects, as its reduction can lead to reactive intermediates that interact with DNA.
Case Study: Mutagenicity Testing
In a comprehensive study involving 22 new derivatives of this compound, researchers observed varying degrees of mutagenicity depending on structural modifications. The results indicated that certain substitutions could mitigate mutagenic effects while retaining antimalarial activity .
Antimicrobial Properties
Beyond its antimalarial effects, this compound has shown antimicrobial activity against various bacterial strains. Nitro compounds are known to generate reactive oxygen species upon reduction, leading to DNA damage in microbial cells . This property positions them as effective agents against infections caused by resistant bacteria.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Mycobacterium tuberculosis | 64 |
Cytotoxicity and Safety Profile
While exploring the therapeutic potential of this compound, it is essential to consider its cytotoxicity. Studies have indicated that certain derivatives can exhibit significant cytotoxic effects on human cell lines, particularly ovarian cancer cells . The balance between efficacy and safety is crucial in drug development.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of various isoquinoline derivatives found that while some compounds effectively inhibited cancer cell proliferation, they also induced apoptosis in non-target cells at higher concentrations .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-nitroisoquinoline, and how do reaction conditions influence product purity?
- Methodological Answer : this compound can be synthesized via vicarious nucleophilic substitution (VNS) using this compound as a starting material. For example, ortho methylation via VNS requires optimized conditions (e.g., excess methylating agent, controlled temperature) to achieve regioselectivity . Condensation with isothiocyanates (e.g., methyl, benzyl derivatives) in refluxing methanol produces thioureido derivatives, with IR and NMR spectroscopy critical for confirming C=S bond formation and regiochemistry . Purity is highly sensitive to stoichiometry and solvent choice; deviations lead to by-products like azoxy compounds or over-reduced amines .
Q. How can researchers monitor the progress of this compound hydrogenation reactions?
- Methodological Answer : Gas chromatography (GC) with an FID detector and HP-5 column is recommended. Key analytes include 5-aminoisoquinoline (retention time: 12.2 min), 5-aminotetrahydroisoquinoline (11.5 min), and azoxy by-products (16.2 min). Dilution with methanol (1:5 molar ratio) ensures resolution of intermediates like hydroxylamine and nitroso compounds . Offline sampling at intervals coupled with GC analysis allows tracking of reaction pathways and by-product accumulation .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=S at 182–183 cm⁻¹ in thioureido derivatives ).
- ¹H/¹³C NMR : Distinguishes aromatic protons (δ 8.2–9.8 for Ar-NH-C=S vs. δ 5.8–7.7 for alkyl-NH-C=S) and confirms regioselectivity in substitution reactions .
- HR-MS : Validates molecular formulas of novel derivatives, particularly for nitrosoamides and azoxy compounds .
Advanced Research Questions
Q. How can Bayesian optimization improve yields in continuous hydrogenation of this compound?
- Methodological Answer : Bayesian optimization reduces experimental iterations by modeling interactions between variables (temperature: 40–80°C, pressure: 1.0–3.0 MPa, liquid/gas flow rates). For this compound hydrogenation, it achieved 99.5% yield in 15 experiments vs. 24 experiments for OVAT. Critical factors include suppressing 5-aminoisoquinoline over-reduction (via lower H₂ pressure/temperature) and minimizing azoxy compound formation (via higher catalyst activity) . Experimental AL (acquisition likelihood) metrics guide efficient parameter space exploration .
Q. What strategies mitigate by-product formation during SNH amidation of this compound?
- Methodological Answer : By-products like nitrosoamides arise from competing σ-H adduct aromatization pathways. To favor nitroamide formation:
- Use excess amide anion (e.g., benzamide) to drive nucleophilic addition at the para position .
- Avoid oxidizers (e.g., K₃Fe(CN)₆), as this compound self-oxidizes σ-H adducts, reducing yields .
- Conduct reactions under air (not argon) to stabilize intermediates, though slight yield trade-offs occur .
Q. How do researchers resolve contradictions in optimization data for multi-step reactions involving this compound?
- Methodological Answer : Contradictions (e.g., conflicting optimal temperatures for nitro reduction vs. azoxy formation) require mechanistic validation. For example:
- Kinetic Studies : Quantify rate constants for nitro → hydroxylamine → amine pathways under varying pressures .
- Computational Modeling : Map energy barriers for condensation vs. reduction steps using DFT .
- Design of Experiments (DoE) : Use fractional factorial designs to isolate interactions between variables (e.g., flow rate vs. catalyst loading) .
Q. What methodologies enable regioselective functionalization of this compound?
- Methodological Answer :
- VNS for Ortho Functionalization : Achieves >90% regioselectivity for 6-methyl-5-nitroisoquinoline using methylating agents under optimized VNS conditions (e.g., controlled pH, polar solvents) .
- SNH Amidation : Para-substituted nitroamides dominate when electron-deficient benzamides (e.g., p-nitrobenzamide) are used, while meta/ortho substituents favor nitrosoamide by-products .
Properties
IUPAC Name |
5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMPFQCCWBTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209511 | |
Record name | 5-Nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-32-9 | |
Record name | 5-Nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 607-32-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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